Major Authentic In Vivo Metabolite in Human ADME Studies
In a controlled human ADME study (NCT03526081), apigenin administered as the parent aglycone was poorly absorbed, with total urinary excretion of all apigenin-related metabolites reaching only 0.5% of intake over 0–24 h. In stark contrast, when apigenin was delivered as its naturally occurring glycosides (parsley drink), apigenin-7-sulfate—together with apigenin-4′-glucuronide and apigenin-7-glucuronide—was identified as one of three major in vivo metabolites, and their combined urinary excretion reached 11.2% of intake. With chamomile tea (apigenin-7′-O-glucoside), excretion reached 34% of intake [1]. This demonstrates that apigenin 7-sulfate is not merely a synthetic derivative but a quantitatively significant circulating metabolite that must be used as an authentic reference standard for accurate bioanalytical quantification.
| Evidence Dimension | Urinary excretion as a proxy for systemic exposure |
|---|---|
| Target Compound Data | Apigenin-7-sulfate (as one of three major metabolites): combined excretion 11.2% (parsley drink) to 34% (chamomile tea) of apigenin intake |
| Comparator Or Baseline | Parent apigenin aglycone: total metabolites equivalent to 0.5% of intake excreted in urine 0–24 h |
| Quantified Difference | Approximately 22- to 68-fold higher systemic exposure when apigenin is consumed as glycosides that generate apigenin-7-sulfate as a major metabolite |
| Conditions | Healthy male adults; single oral intake; urine collected 0–24 h; LC-MS/MS quantification |
Why This Matters
Procuring authentic apigenin 7-sulfate reference material is mandatory for accurate quantification of this metabolite in pharmacokinetic and ADME studies, as generic apigenin fails to represent the in vivo metabolite pool.
- [1] Borges G, Fong RY, Ensunsa JL, Kimball J, Medici V, Ottaviani JI, Crozier A. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults. Free Radical Biology and Medicine. 2022;185:90-96. DOI: 10.1016/j.freeradbiomed.2022.04.007 View Source
